molecular formula C22H22ClN3O3S B2400079 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 450341-00-1

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

Cat. No. B2400079
CAS RN: 450341-00-1
M. Wt: 443.95
InChI Key: QIVRIDLINQXDHK-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Exploration

The synthesis and pharmacological activities of a series of substituted pyrazole derivatives, prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, show potential anti-inflammatory activities with less toxicity. These compounds, including similar derivatives, exhibit a broad range of pharmacological activities, highlighting the versatility of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide as a core structure for medicinal chemistry exploration (Abdulla et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on similar compounds have been utilized to predict the biological effects of these molecules. These studies provide insights into the molecular structure, spectroscopic data, and the potential for these compounds to interact with biological targets, suggesting applications in drug discovery and development (Viji et al., 2020).

Anticancer and Antimicrobial Agents

New derivatives, incorporating similar structural motifs, have been synthesized and studied for their anticancer and antimicrobial activities. The compounds demonstrate promising results against various cancer cell lines and pathogenic strains, indicating the potential for development as therapeutic agents (Katariya et al., 2021).

Structural and Interaction Studies

Studies on compounds with similar structural frameworks reveal the importance of intermolecular interactions and crystal packing on molecular geometry and properties. These findings are crucial for understanding the behavior of these compounds in solid-state and could influence their pharmacokinetic and pharmacodynamic profiles (Kumarasinghe et al., 2009).

Environmental Impact and Detection

Research into the environmental presence and impact of related compounds, such as UV filters and preservatives, underscores the importance of understanding the environmental fate and potential health implications of these and similar chemical entities (Ye et al., 2008).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-3-28-19-9-8-14(10-20(19)29-4-2)22(27)24-21-17-12-30-13-18(17)25-26(21)16-7-5-6-15(23)11-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVRIDLINQXDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

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